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Compound of Interest

Compound Name:
4-Hydroxymethylphenoxyacetic

acid

Cat. No.: B556543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxymethylphenoxyacetic acid (CAS No. 68858-21-9), a compound of interest in various

research and development sectors. This document presents available Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for

acquiring such data, and a logical workflow for spectral analysis.

Core Spectroscopic Data
At present, publicly available, detailed quantitative spectroscopic data for 4-
Hydroxymethylphenoxyacetic acid is limited. While the existence of ¹H NMR, ¹³C NMR, and

IR spectra is indicated in various chemical databases, specific peak assignments, chemical

shifts, and coupling constants are not readily accessible in a consolidated format. This guide,

therefore, presents a compilation of expected spectral characteristics based on the compound's

structure and general spectroscopic principles, alongside data for a structurally similar

compound for comparative purposes.

Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxymethylphenoxyacetic Acid
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Protons
Chemical Shift (δ,
ppm) Range

Multiplicity Integration

-COOH 10.0 - 13.0 Singlet (broad) 1H

Ar-H (adjacent to -

OCH₂COOH)
6.8 - 7.0 Doublet 2H

Ar-H (adjacent to -

CH₂OH)
7.2 - 7.4 Doublet 2H

-O-CH₂-COOH 4.6 - 4.8 Singlet 2H

Ar-CH₂-OH 4.4 - 4.6 Singlet 2H

-CH₂-OH

Variable (depends on

solvent and

concentration)

Singlet or Triplet 1H

Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxymethylphenoxyacetic Acid

Carbon Atom Chemical Shift (δ, ppm) Range

-COOH 170 - 175

Ar-C (quaternary, attached to -OCH₂COOH) 155 - 160

Ar-C (quaternary, attached to -CH₂OH) 135 - 140

Ar-CH (adjacent to -CH₂OH) 128 - 132

Ar-CH (adjacent to -OCH₂COOH) 114 - 118

-O-CH₂-COOH 65 - 70

Ar-CH₂-OH 60 - 65

Table 3: Predicted FT-IR Spectral Data for 4-Hydroxymethylphenoxyacetic Acid
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Description

O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad O-H Stretch

O-H (Alcohol) 3200 - 3600 Strong, Broad O-H Stretch

C-H (Aromatic) 3000 - 3100 Medium C-H Stretch

C-H (Aliphatic) 2850 - 3000 Medium C-H Stretch

C=O (Carboxylic Acid) 1680 - 1740 Strong C=O Stretch

C=C (Aromatic) 1450 - 1600 Medium to Weak C=C Stretch

C-O (Ether and

Alcohol)
1000 - 1300 Strong C-O Stretch

Experimental Protocols
The following are generalized protocols for obtaining high-quality NMR and FT-IR spectra of

solid organic compounds like 4-Hydroxymethylphenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 4-Hydroxymethylphenoxyacetic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

The choice of solvent is critical to avoid overlapping signals with the analyte.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to provide a reference signal at 0.00 ppm.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract

atmospheric and instrumental interferences.

Sample Application: Place a small amount of the solid 4-Hydroxymethylphenoxyacetic
acid powder directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to

ensure good contact between the sample and the crystal.

Spectrum Acquisition: Collect the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: Perform a baseline correction and label the significant absorption peaks.

Logical Workflow and Visualization
The process of spectroscopic analysis follows a logical progression from data acquisition to

structural elucidation.
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Caption: Workflow for Spectroscopic Analysis of 4-Hydroxymethylphenoxyacetic Acid.

This guide serves as a foundational resource for the spectroscopic characterization of 4-
Hydroxymethylphenoxyacetic acid. As more specific, verified data becomes publicly

available, this document will be updated to provide the scientific community with the most

accurate and comprehensive information.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxymethylphenoxyacetic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556543#spectroscopic-data-nmr-ir-of-4-
hydroxymethylphenoxyacetic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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